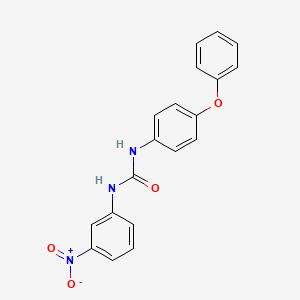
1-(3-Nitrophenyl)-3-(4-phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-3-(4-phenoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a phenoxyphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-3-(4-phenoxyphenyl)urea typically involves the reaction of 3-nitroaniline with 4-phenoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-3-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 1-(3-Aminophenyl)-3-(4-phenoxyphenyl)urea.
Reduction: Formation of 1-(3-Aminophenyl)-3-(4-phenoxyphenyl)urea.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-(4-phenoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-3-(4-phenoxyphenyl)urea can be compared with other similar compounds, such as:
1-(3-Nitrophenyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a phenoxy group.
1-(3-Nitrophenyl)-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness: The presence of the phenoxy group in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-15-5-4-6-16(13-15)22(24)25)20-14-9-11-18(12-10-14)26-17-7-2-1-3-8-17/h1-13H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWUFNQPCYWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
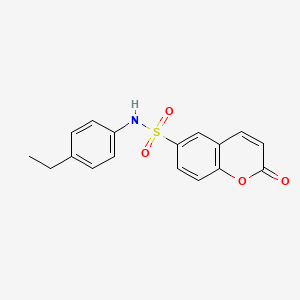
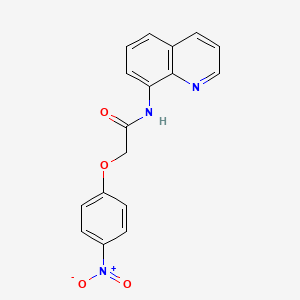
![Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B5694306.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)
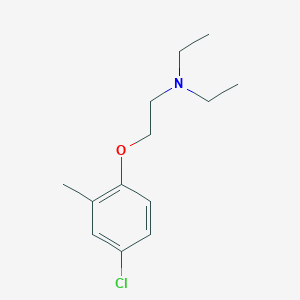
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)
![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)
![(E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE](/img/structure/B5694353.png)
![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)
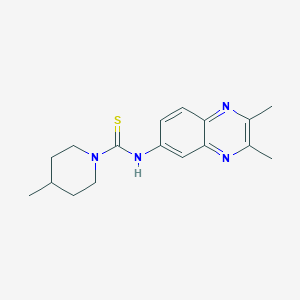
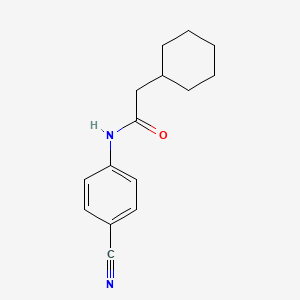
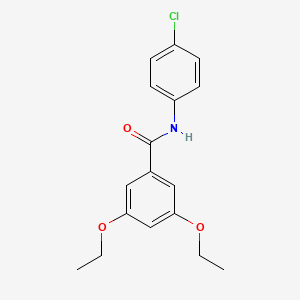
![2-(2-nitrophenoxy)-N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide](/img/structure/B5694376.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxy-N-prop-2-enylacetamide](/img/structure/B5694381.png)
